molecular formula C16H16N4OS B2732524 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 1172443-57-0

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2732524
CAS RN: 1172443-57-0
M. Wt: 312.39
InChI Key: VUXJINVWHJQZOY-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. It has been found to have potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Antitumor Agents

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide and its derivatives have been explored for their potential as antitumor agents. Studies have synthesized and evaluated various benzothiazole derivatives for their ability to inhibit tumor growth, with some compounds showing significant in vivo inhibitory effects on tumor growth. These findings suggest a promising avenue for the development of new cancer therapies based on benzothiazole derivatives (Yoshida et al., 2005).

Antibacterial Agents

Another significant application of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide derivatives is in the development of novel antibacterial agents. Research has designed and synthesized novel analogs that have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These results highlight the compound's potential as a foundation for creating effective antibacterial therapies (Palkar et al., 2017).

Insecticidal Applications

The derivatives of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide have also been assessed for their insecticidal properties. Innovative heterocycles incorporating a thiadiazole moiety, synthesized from similar precursors, demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications in pest management strategies (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Research has further expanded into the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds have been evaluated for their antimicrobial and anti-inflammatory activities, with some showing high efficacy. Additionally, certain derivatives have demonstrated significant anticancer activity against various cancer cell lines, highlighting the compound's versatility in medical applications (Kendre et al., 2015).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(12-6-7-12)20(11-10-19-9-3-8-17-19)16-18-13-4-1-2-5-14(13)22-16/h1-5,8-9,12H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXJINVWHJQZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide

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